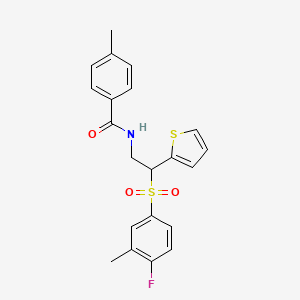
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H20FNO3S2 and its molecular weight is 417.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticidal Activity
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide demonstrates potential as a novel class of insecticide, exhibiting strong activity against lepidopterous pests, including resistant strains. This compound, highlighted for its unique chemical structure and substituents, such as a heptafluoroisopropyl group and a sulfonylalkyl group, indicates a novel mode of action distinct from commercial insecticides. Its safety profile for non-target organisms and its potential integration into insect resistance and pest management programs underline its significance in agricultural science (Tohnishi et al., 2005).
Antibacterial Properties
Studies have synthesized and evaluated derivatives of this compound, demonstrating significant antibacterial activity. Molecular docking and antibacterial evaluations against Proteus vulgaris have shown that certain derivatives exhibit lower minimum inhibitory concentration (MIC) values than standard antibiotics, suggesting a promising application in combating bacterial infections (Ravichandiran et al., 2015).
Anticancer Evaluation
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, structurally related to this compound, have shown potent cytotoxic activity against various human cancer cell lines. These compounds exhibit promising anticancer potential, particularly through mechanisms involving apoptosis and cell cycle arrest. The findings support further investigation into their use as therapeutic agents against cancer (Ravichandiran et al., 2019).
Drug Metabolism and Biocatalysis
The compound has been implicated in studies focusing on drug metabolism, specifically in the generation of mammalian metabolites of biaryl-bis-sulfonamide compounds. These studies use microbial-based biocatalytic systems to produce metabolites for further structural characterization, demonstrating the compound's relevance in pharmaceutical research and development (Zmijewski et al., 2006).
Fluorescence and Chemical Sensing
Research into the complexation of Zn2+ by derivatives of this compound indicates applications in fluorescence and chemical sensing. The specific fluorophore exhibits significant potential in detecting Zn2+ ions, showcasing the compound's utility in analytical chemistry and environmental monitoring (Coleman et al., 2010).
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3S2/c1-14-5-7-16(8-6-14)21(24)23-13-20(19-4-3-11-27-19)28(25,26)17-9-10-18(22)15(2)12-17/h3-12,20H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUNGJPRIBYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)
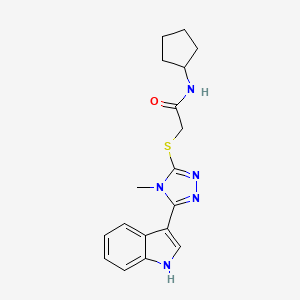
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2431220.png)
![4-[3-(Difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2431222.png)

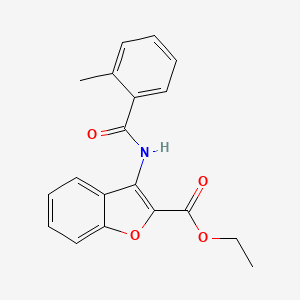
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)
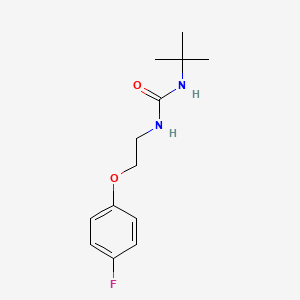

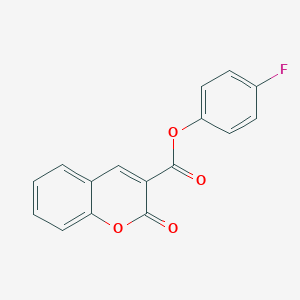

![Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)
![N-[Bis(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2431237.png)
